(8Z,14Z)-icosa-8,14-dienoic acid
Overview
Description
“(8Z,14Z)-icosa-8,14-dienoic acid” is an ω-8 C20:2 fatty acid . The presence of this compound has been detected in human milk at a level of 0.19% (weight % total fatty acids) .
Synthesis Analysis
Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators . The protein Long-chain-fatty-acid–CoA ligase 4 (ACSL4) catalyzes the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Molecular Structure Analysis
The molecular formula of “(8Z,14Z)-icosa-8,14-dienoic acid” is C20H36O2 . The InChI code is InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- .Chemical Reactions Analysis
The compound is involved in several reactions. For instance, it is involved in the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.5 . It is supplied as a solution in ethanol .Scientific Research Applications
Chemical Investigation in Marine Life
- A study on the Red Sea sponge Mycale euplectellioides identified compounds including (8Z,14Z)-icosa-8,14-dienoic acid. These compounds exhibited antimicrobial, anti-inflammatory, antipyretic, and hepato-protective activities, suggesting potential therapeutic applications in treating infections and inflammation (Mohamed et al., 2014).
Synthesis and Structural Identification
- Research involving the synthesis of hydroperoxy acids from arachidonic acid led to the identification of various compounds including (8Z,14Z)-icosa-8,14-dienoic acid derivatives. These compounds have potential applications in studying enzymatic reactions and biosynthetic pathways in medical and biological research (Kitamura et al., 1988).
Metabolism and Bioconversion Studies
- A study on the synthesis of metabolites from icosapentaenoic and docosahexaenoic acids, including (8Z,14Z)-icosa-8,14-dienoic acid, provides insight into the metabolic pathways and bioconversion processes of essential fatty acids. This has implications for understanding the biological functions of these acids in human health (Flock & Skattebol, 2000).
NMR Spectroscopy in Fatty Acid Analysis
- Analysis of conjugated linoleic acids (CLAs) by NMR spectroscopy includes the identification of (8Z,14Z)-icosa-8,14-dienoic acid isomers. This research is crucial for the accurate analysis of CLA mixtures and has applications in food science and nutritional research (Davis et al., 1999).
Applications in Synthetic Chemistry
- The compound 18-Iodooctadeca-(8Z,11Z)-dienoic acid, related to (8Z,14Z)-icosa-8,14-dienoic acid, was synthesized for use in creating lipoxygenase substrates. This research has implications in synthetic chemistry and the development of bioactive compounds (Ivanov et al., 2000).
Safety And Hazards
Future Directions
The compound 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which is an eicosapentaenoic acid-derived lipid metabolite, has been found to accelerate the healing of colitis by inhibiting inflammatory responses . This suggests potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
(8Z,14Z)-icosa-8,14-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONHHCGFNMNGPH-ASZCUJMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8Z,14Z)-icosa-8,14-dienoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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